molecular formula C21H22N2O8 B580146 N-Desmethyl Doxycycline CAS No. 86271-83-2

N-Desmethyl Doxycycline

Cat. No.: B580146
CAS No.: 86271-83-2
M. Wt: 430.413
InChI Key: RNNLTLVVHHDBRY-BTGWETQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyl Doxycycline, also known as this compound, is a useful research compound. Its molecular formula is C21H22N2O8 and its molecular weight is 430.413. The purity is usually 95%.
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Scientific Research Applications

Environmental Fate and Degradation

Oxytetracycline's environmental impact has garnered attention, particularly regarding its fate due to widespread administration to farm animals for therapeutic and health protection purposes. Research by Xuan et al. (2009) delves into the hydrolysis and photolysis of oxytetracycline in aqueous solutions, discovering that hydrolysis follows a first-order model, with the rate being affected by initial concentration, solution pH, temperature, and the presence of Ca2+. They found that photolysis could be a significant degradation pathway, especially in shallow, transparent water environments, indicating the complexity of oxytetracycline's environmental behavior (Xuan et al., 2009).

Synthetic Methodologies

The synthesis of complex chemical structures related to or derived from tetracycline frameworks showcases the chemical versatility and the potential for creating novel compounds with specific properties. Marchionni and Vogel (2001) reported on the asymmetric synthesis of complicated bicyclic and tricyclic polypropanoates, indicating a broader scope of synthetic applications and methodologies that involve tetracycline-like structures (Marchionni & Vogel, 2001). Although not directly mentioning oxytetracycline, such synthetic strategies could be relevant for creating derivatives or analogs with specific functions or improved environmental profiles.

Properties

IUPAC Name

(4S,4aR,5S,5aR,6R,12aR)-1,5,10,11,12a-pentahydroxy-6-methyl-4-(methylamino)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O8/c1-6-7-4-3-5-8(24)10(7)15(25)11-9(6)16(26)13-14(23-2)17(27)12(20(22)30)19(29)21(13,31)18(11)28/h3-6,9,13-14,16,23-26,29,31H,1-2H3,(H2,22,30)/t6-,9+,13+,14-,16-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNLTLVVHHDBRY-BTGWETQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)NC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)NC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86271-83-2
Record name 2-Naphthacenecarboxamide, 1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-4-(methylamino)-1,11-dioxo-, (4S-(4alpha,4aalpha,5alpha,5aalpha,6alpha,12aalpha))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086271832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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